Pentazocine hydrochloride

Description

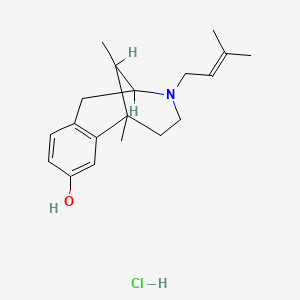

Structure

3D Structure of Parent

Properties

CAS No. |

22205-05-6 |

|---|---|

Molecular Formula |

C19H28ClNO |

Molecular Weight |

321.9 g/mol |

IUPAC Name |

1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |

InChI |

InChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H |

InChI Key |

OQGYMIIFOSJQSF-UHFFFAOYSA-N |

SMILES |

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |

Canonical SMILES |

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Molecular Maze: An In-Depth Guide to the Mechanism of Action of Pentazocine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentazocine (B1679294) hydrochloride, a synthetic benzomorphan (B1203429) derivative, presents a complex pharmacological profile as a mixed agonist-antagonist opioid analgesic. This guide delineates the intricate molecular mechanisms underpinning its therapeutic and adverse effects. By acting as an agonist at the kappa-opioid receptor (KOR) and a weak antagonist or partial agonist at the mu-opioid receptor (MOR), pentazocine occupies a unique niche in pain management. Furthermore, its interaction with sigma (σ) receptors contributes to its complex pharmacological signature, including potential psychotomimetic effects. This document provides a comprehensive overview of its receptor binding affinities, functional activities, and the downstream signaling cascades it modulates, supported by detailed experimental protocols and visual representations of key pathways and workflows.

Receptor Binding and Functional Activity Profile

Pentazocine's pharmacological actions are dictated by its differential affinity and efficacy at various central nervous system receptors. The racemic mixture of pentazocine is comprised of two enantiomers, (-)-pentazocine and (+)-pentazocine, each with distinct receptor interaction profiles. (-)-Pentazocine is primarily responsible for the opioid receptor-mediated analgesia, while (+)-pentazocine exhibits a higher affinity for sigma receptors.[1]

Quantitative Receptor Binding Affinities

The binding affinity of pentazocine and its enantiomers to opioid and sigma receptors is typically determined through competitive radioligand binding assays. The inhibition constant (Ki) is a measure of the ligand's affinity for a receptor; a lower Ki value indicates a higher affinity.

| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Radioligand | Reference |

| (-)-Pentazocine | Mu-Opioid (MOR) | 3.2 | Human (CHO cells) | [3H]DAMGO | [2] |

| Mu-Opioid (MOR) | 85.6 ± 13.3 | Human (CHO cells) | [3H]DAMGO | [3] | |

| Delta-Opioid (DOR) | 62 | Human (CHO cells) | [3H]DPDPE | [2] | |

| Delta-Opioid (DOR) | 641 ± 88 | Human (CHO cells) | [3H]DPDPE | [3] | |

| Kappa-Opioid (KOR) | 7.6 | Human (CHO cells) | [3H]U69593 | [2] | |

| Kappa-Opioid (KOR) | 35.2 ± 2.6 | Human (CHO cells) | [3H]U69593 | [3] | |

| Racemic Pentazocine | Mu-Opioid (MOR) | >100 | Human (recombinant) | [3H]-DAMGO | [4][5] |

| (+)-Pentazocine | Sigma-1 (σ1) | ~7 | Rat brain | --INVALID-LINK---pentazocine | [6] |

| Sigma-1 (σ1) | 3.68 ± 0.46 (KD) | Human frontal cortex | --INVALID-LINK---pentazocine | [7] |

Note: Variations in Ki values can be attributed to different experimental conditions, such as tissue preparation and radioligand used.

Quantitative Functional Activity

The functional activity of pentazocine is assessed through various in vitro assays that measure the cellular response following receptor binding. Common assays include GTPγS binding assays, which measure G-protein activation, and cAMP accumulation assays, which assess the inhibition of adenylyl cyclase.

| Compound | Receptor Subtype | Assay | Parameter | Value (nM) | Efficacy (Imax %) | Reference |

| (-)-Pentazocine | Mu-Opioid (MOR) | cAMP Accumulation | IC50 | 42.8 ± 12.9 | 52.8 ± 3.0 | [3] |

| Delta-Opioid (DOR) | cAMP Accumulation | IC50 | 255 ± 46 | 89.3 ± 4.3 | [3] | |

| Kappa-Opioid (KOR) | cAMP Accumulation | IC50 | 39.6 ± 14.8 | 82.1 ± 3.7 | [3] | |

| (-)-Pentazocine | Mu-Opioid (MOR) | GTPγS Binding | EC50 | 43 | - | [2] |

| Delta-Opioid (DOR) | GTPγS Binding | EC50 | 255 | - | [2] | |

| Kappa-Opioid (KOR) | GTPγS Binding | EC50 | 40 | - | [2] |

IC50: Half-maximal inhibitory concentration. Emax: Maximum effect.

Signaling Pathways

Pentazocine's interaction with opioid receptors initiates a cascade of intracellular signaling events characteristic of G-protein coupled receptors (GPCRs).

Opioid Receptor-Mediated Signaling

Upon binding to KOR and MOR, pentazocine stabilizes a receptor conformation that promotes the activation of inhibitory G-proteins (Gi/o). This leads to the dissociation of the Gα and Gβγ subunits. The Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA). The Gβγ subunit can also directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs). The combined effect of these actions is a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, which underlies the analgesic effect of pentazocine.

Sigma Receptor Interaction

The clinical significance of pentazocine's interaction with sigma receptors is less well-defined. (+)-Pentazocine is a selective sigma-1 receptor agonist.[8] Sigma-1 receptors are intracellular chaperones that can modulate a variety of signaling pathways, including calcium signaling and ion channel function. The psychotomimetic effects of pentazocine, such as hallucinations and dysphoria, are thought to be mediated, at least in part, through its action at sigma receptors.

Key Experimental Protocols

The characterization of pentazocine's mechanism of action relies on a suite of in vitro pharmacological assays.

Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue (e.g., brain) or cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, incubate a fixed concentration of a selective radioligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69,593 for KOR) with the prepared cell membranes.

-

Add increasing concentrations of the unlabeled test compound (pentazocine).

-

To determine non-specific binding, a separate set of wells includes a high concentration of an unlabeled, high-affinity ligand.

-

Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, which trap the membranes bound to the radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.

-

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit.

Methodology:

-

Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

-

Assay Procedure:

-

In a 96-well plate, incubate the cell membranes with increasing concentrations of the agonist (pentazocine) in an assay buffer containing GDP.

-

To initiate the reaction, add [35S]GTPγS.

-

Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

-

Incubate the plate at 30°C for 30-60 minutes.

-

-

Separation and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Calculate the agonist-stimulated specific binding.

-

Plot the specific binding against the logarithm of the agonist concentration.

-

Determine the EC50 (potency) and Emax (efficacy) values from the dose-response curve.

-

cAMP Accumulation Assay

This assay measures the ability of an opioid agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

Methodology:

-

Cell Culture: Use cells stably expressing the opioid receptor of interest.

-

Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.

-

Treat the cells with varying concentrations of the opioid agonist (pentazocine).

-

Incubate for a defined period.

-

-

Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a variety of methods, such as radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorescence-based assays.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the logarithm of the agonist concentration.

-

Determine the IC50 and Imax values from the resulting dose-response curve.

-

Conclusion

Pentazocine hydrochloride's mechanism of action is a multifaceted interplay of its interactions with kappa, mu, and sigma receptors. Its primary analgesic effects are driven by its agonism at the kappa-opioid receptor and partial agonism at the mu-opioid receptor, leading to the inhibition of adenylyl cyclase and modulation of ion channel activity. The binding to sigma receptors likely contributes to its unique side-effect profile. A thorough understanding of these molecular interactions, quantified by the experimental approaches detailed herein, is crucial for the rational design and development of novel analgesics with improved therapeutic indices.

References

- 1. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. researchgate.net [researchgate.net]

- 3. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. benchchem.com [benchchem.com]

- 6. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of [3H]pentazocine binding sites in post-mortem human frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of (+)-pentazocine on the antinociceptive effects of (-)-pentazocine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentazocine Hydrochloride: A Technical Guide to its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentazocine (B1679294) hydrochloride is a synthetically derived benzomorphan (B1203429) analgesic with a multifaceted mechanism of action, primarily engaging with the endogenous opioid system and sigma receptors. This technical guide provides an in-depth analysis of its receptor binding profile, leveraging quantitative data from radioligand binding assays. Detailed experimental protocols and visualizations of key signaling pathways are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction

Initially synthesized in the 1950s, pentazocine was introduced for the management of moderate to severe pain. Its classification as a mixed agonist-antagonist opioid stems from its distinct interactions with different opioid receptor subtypes, a characteristic that also contributes to its unique pharmacological and side-effect profile, including a "ceiling effect" for respiratory depression.[1][2] A thorough understanding of its receptor binding affinities is crucial for elucidating its therapeutic effects and potential for adverse reactions.

Pentazocine is a racemic mixture of two enantiomers, (+)-pentazocine and (-)-pentazocine, each possessing a distinct pharmacological footprint.[3] The (-)-enantiomer is primarily responsible for the opioid receptor interactions, while the (+)-enantiomer exhibits a higher affinity for sigma receptors.[3] This guide will dissect the binding characteristics of both the racemic mixture and its individual stereoisomers.

Receptor Binding Affinity of Pentazocine

The interaction of pentazocine with its target receptors is quantified by its binding affinity, commonly expressed as the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following tables summarize the quantitative binding data for pentazocine and its enantiomers at key physiological receptors.

Opioid Receptor Binding Profile

Pentazocine primarily interacts with the kappa (κ) and mu (μ) opioid receptors and to a lesser extent with the delta (δ) opioid receptor.[4]

Table 1: Opioid Receptor Binding Affinities of (-)-Pentazocine

| Receptor Subtype | Ki (nM) | Species/Tissue Source | Radioligand | Reference |

| Kappa (KOR) | 7.6 | CHO cells expressing human KOR | Not Specified | [4] |

| Mu (MOR) | 3.2 | CHO cells expressing human MOR | Not Specified | [4] |

| Delta (DOR) | 62 | CHO cells expressing human DOR | Not Specified | [4] |

Note: Data presented is for the (-)-enantiomer, which is primarily responsible for opioid activity.

Sigma Receptor Binding Profile

The (+)-enantiomer of pentazocine demonstrates a notable affinity for sigma receptors, which are non-opioid receptors implicated in a variety of cellular functions and psychotomimetic effects.[3]

Table 2: Sigma Receptor Binding Affinities of (+)-Pentazocine

| Receptor Subtype | Ki (nM) | Species/Tissue Source | Radioligand | Reference |

| Sigma-1 | ~7 | Rat Brain | --INVALID-LINK---Pentazocine | [5] |

| Sigma-1 | 2.9 | Guinea Pig Brain Membranes | --INVALID-LINK---Pentazocine | [6] |

| Sigma-1 | 4.6 | Guinea Pig Brain Homogenates | Not Specified | [7] |

| Sigma-2 | 63.1 | Guinea Pig Brain Homogenates | [3H]DTG | [7] |

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor. Below is a detailed methodology for a competitive binding assay to determine the Ki of a test compound, such as pentazocine, at a specific receptor.

General Protocol for Competitive Opioid Receptor Binding Assay

This protocol is adapted from established methodologies for opioid receptor binding.[8]

1. Membrane Preparation:

- Tissue (e.g., guinea pig brain) or cells expressing the target receptor (e.g., CHO cells with human MOR) are homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

- The homogenate is centrifuged at low speed to remove cellular debris.

- The supernatant is then subjected to high-speed centrifugation to pellet the membranes.

- The membrane pellet is washed and resuspended in an appropriate assay buffer.

- Protein concentration is determined using a standard method (e.g., BCA assay).

2. Binding Assay:

- The assay is typically performed in a 96-well plate format.

- To each well, add:

- A fixed volume of membrane preparation.

- A fixed concentration of a specific radioligand (e.g., [3H]DAMGO for MOR, [3H]U-69,593 for KOR). The concentration is typically at or near the Kd of the radioligand for the receptor.

- Varying concentrations of the unlabeled test compound (pentazocine).

- Total Binding: Wells containing membranes and radioligand only.

- Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a non-labeled competing ligand (e.g., naloxone) to saturate all specific binding sites.

- The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

3. Separation and Detection:

- The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

- The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

- The filters are then placed in scintillation vials with scintillation fluid.

- The radioactivity retained on the filters is quantified using a scintillation counter.

4. Data Analysis:

- Specific Binding is calculated by subtracting the non-specific binding from the total binding.

- The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

- A non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

- The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

- Ki = IC50 / (1 + [L]/Kd)

- Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Specific Protocol for 3H-Pentazocine Binding Assay for Sigma-1 Receptors

This protocol is based on the characterization of --INVALID-LINK---pentazocine binding.[6]

-

Tissue: Guinea pig brain membranes.

-

Radioligand: --INVALID-LINK---Pentazocine.

-

Incubation: 120 minutes at 37°C to reach equilibrium.

-

Assay Buffer: Tris-HCl buffer (pH 7.4).

-

Non-specific Binding Determination: In the presence of a high concentration of unlabeled haloperidol (B65202) or (+)-pentazocine.

-

Separation and Detection: Rapid vacuum filtration followed by liquid scintillation counting.

Signaling Pathways

Pentazocine's interaction with opioid receptors initiates intracellular signaling cascades that ultimately modulate neuronal excitability and neurotransmitter release.

Kappa Opioid Receptor (KOR) Agonism

As an agonist at the KOR, pentazocine activates G-protein coupled signaling pathways.[9] This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[9] Reduced cAMP levels affect the function of various downstream effectors, including ion channels, leading to neuronal hyperpolarization and a reduction in the release of nociceptive neurotransmitters like substance P and glutamate.[9]

Mu Opioid Receptor (MOR) Partial Agonism/Weak Antagonism

At the MOR, pentazocine acts as a partial agonist or a weak antagonist.[9] This means it binds to the receptor but elicits a submaximal response compared to full agonists like morphine. When co-administered with a full agonist, pentazocine can compete for receptor binding, thereby reducing the overall effect of the full agonist. This competitive interaction is believed to contribute to the ceiling effect observed with pentazocine's respiratory depression.[9]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of a typical competitive radioligand binding assay.

Conclusion

Pentazocine hydrochloride exhibits a complex receptor binding profile, characterized by its mixed agonist-antagonist activity at opioid receptors and significant interaction with sigma receptors. The (-)-enantiomer's high affinity for both kappa and mu opioid receptors underpins its analgesic properties, while the (+)-enantiomer's affinity for sigma receptors may contribute to its psychotomimetic side effects. The detailed methodologies and pathway visualizations provided in this guide offer a foundational resource for further research into the pharmacology of pentazocine and the development of novel analgesics with improved therapeutic profiles.

References

- 1. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentazocine - Wikipedia [en.wikipedia.org]

- 3. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. [3H](+)-pentazocine binding to rat brain sigma 1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of the binding of [3H](+)-pentazocine to sigma recognition sites in guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sigma1 and sigma2 receptor binding affinity and selectivity of SA4503 and fluoroethyl SA4503 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

A Technical Guide to the Kappa Opioid Receptor Agonist Effects of Pentazocine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentazocine (B1679294) is a synthetically derived benzomorphan (B1203429) analgesic with a complex pharmacological profile, acting as an agonist at the kappa opioid receptor (KOR) and a partial agonist or weak antagonist at the mu opioid receptor (MOR).[1] This dual activity underpins its clinical utility for managing moderate to severe pain, but also contributes to a unique side-effect profile, including psychotomimetic effects attributed to its KOR agonism.[1][2] This technical guide provides an in-depth examination of the KOR-mediated effects of pentazocine, presenting quantitative data on its receptor binding and functional activity, detailing key experimental protocols for its characterization, and visualizing the associated signaling pathways.

Receptor Binding and Functional Activity Profile

Pentazocine's pharmacological actions are dictated by its affinity for and activity at various opioid receptors. The (-)-enantiomer of pentazocine is primarily responsible for its opioid receptor activity.[3] It exhibits a strong binding affinity for both the kappa and mu opioid receptors, with significantly weaker affinity for the delta opioid receptor (DOR).[4] Functionally, it acts as a potent agonist at the KOR.[4]

Quantitative Binding Affinity and Functional Potency

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of (-)-pentazocine at human opioid receptors.

Table 1: Opioid Receptor Binding Affinity of (-)-Pentazocine

| Receptor Subtype | Binding Affinity (Ki, nM) | Source |

|---|---|---|

| Kappa (KOR) | 7.6 | [4] |

| Mu (MOR) | 3.2 | [4] |

| Delta (DOR) | 62 |[4] |

Table 2: Functional Agonist Potency of (-)-Pentazocine

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Source |

|---|---|---|---|---|

| Kappa (KOR) | cAMP Inhibition | EC50 | 40 | [4] |

| Mu (MOR) | cAMP Inhibition | EC50 | 43 | [4] |

| Delta (DOR) | cAMP Inhibition | EC50 | 255 | [4] |

| Kappa (KOR) | Gαz BRET | EC50 | 7.3 | [5] |

| Kappa (KOR) | Gαi1 BRET | EC50 | 110 |[5] |

Note: The potency of pentazocine at the KOR can be significantly influenced by the specific Gα subunit the receptor is coupled to, as demonstrated by the different EC50 values in the BRET assay when coupled to Gαz versus Gαi1.[5]

KOR-Mediated Signaling Pathways

As a G protein-coupled receptor (GPCR), the KOR transduces extracellular signals into intracellular responses.[4] Pentazocine's agonism at the KOR primarily initiates a canonical Gi/Go protein-dependent signaling cascade.

Upon binding, pentazocine stabilizes an active conformation of the KOR, promoting the exchange of GDP for GTP on the associated Gαi/o subunit. This leads to the dissociation of the Gαi/o-GTP and Gβγ subunits, which then modulate downstream effectors. The primary consequences of this activation are the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity.[1] These actions result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic effects of pentazocine.[1]

Physiological and Clinical Effects of KOR Agonism

The activation of KORs by pentazocine leads to a distinct set of physiological and psychological effects that differentiate it from pure mu-opioid agonists.

-

Analgesia : KOR activation contributes significantly to pentazocine's analgesic properties, particularly in models of visceral pain.[6] Clinically, pentazocine has proven to be an effective analgesic for conditions such as acute pancreatitis.[7][8]

-

Psychotomimetic and Dysphoric Effects : A hallmark of KOR agonism is the potential to induce dysphoric and psychotomimetic effects.[1] These can include confusion, disorientation, hallucinations, and feelings of unreality.[2][9] These adverse effects are a primary limiting factor in its clinical use and are thought to contribute to its lower abuse potential compared to MOR agonists.[9]

-

Mood Alteration : Activation of KORs has been linked to a lowering of mood.[2][10] This has led to investigations of pentazocine's effects in manic states, where it was observed to transiently reduce symptoms of mania.[2]

-

Ceiling Effect : Pentazocine exhibits a "ceiling effect" for both analgesia and respiratory depression.[9] This is partly explained by its mixed receptor profile, where at higher doses, the KOR-mediated effects may functionally antagonize some of the MOR-mediated effects.[11]

Experimental Protocols

The characterization of pentazocine's activity at the KOR relies on standardized in vitro assays. Below are representative protocols for determining binding affinity and functional agonism.

Radioligand Binding Assay for Ki Determination

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of pentazocine for the KOR.

Objective : To determine the binding affinity (Ki) of pentazocine for the human KOR using a competitive radioligand binding assay.

Materials :

-

Receptor Source : Cell membranes from a stable cell line expressing the recombinant human kappa opioid receptor (e.g., CHO-hKOR or HEK-hKOR).

-

Radioligand : [3H]-diprenorphine (a non-selective antagonist) or a KOR-selective radioligand like [3H]-U69,593.

-

Test Compound : Pentazocine hydrochloride.

-

Non-specific Binding Control : Naloxone at a high concentration (e.g., 10 µM).

-

Assay Buffer : 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus : A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter : For measuring radioactivity.

Procedure :

-

Membrane Preparation : Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration that ensures radioligand binding is less than 10% of the total added.

-

Assay Setup : In a 96-well plate, add the following components in triplicate:

-

Total Binding : Assay buffer, [3H]-radioligand (at a concentration near its Kd), and membrane suspension.

-

Non-specific Binding : Assay buffer, [3H]-radioligand, 10 µM Naloxone, and membrane suspension.

-

Competitive Binding : Assay buffer, [3H]-radioligand, varying concentrations of pentazocine (typically from 10-11 to 10-5 M), and membrane suspension.

-

-

Incubation : Incubate the plate at room temperature (e.g., 25°C) for 60-120 minutes to allow the binding to reach equilibrium.[12]

-

Filtration : Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification : Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis :

-

Calculate Specific Binding : Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Generate a competition curve by plotting the percentage of specific binding against the logarithm of the pentazocine concentration.

-

Determine the IC50 (the concentration of pentazocine that inhibits 50% of the specific binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

-

[35S]GTPγS Binding Assay for Functional Activity

This functional assay quantifies the activation of G proteins by an agonist, providing measures of potency (EC50) and efficacy (Emax).

Objective : To determine the EC50 and Emax of pentazocine for G protein activation at the human KOR.

Materials :

-

Receptor Source : Cell membranes expressing hKOR (10-20 µg of protein per well).[13]

-

Radioligand : [35S]GTPγS (final concentration 0.05-0.1 nM).[13]

-

Test Compound : this compound.

-

Positive Control : A full KOR agonist (e.g., U-50,488).

-

Non-specific Binding Control : Unlabeled GTPγS (final concentration 10 µM).[13]

-

Assay Buffer : 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.[13]

-

GDP : Guanosine 5'-diphosphate (final concentration 10-100 µM).[13]

-

Filtration Apparatus and Scintillation Counter .

Procedure :

-

Assay Setup : In a 96-well plate, add assay buffer, GDP, membrane suspension, and varying concentrations of pentazocine or controls.

-

Pre-incubation : Incubate the plate at 30°C for 15 minutes.[13]

-

Initiation : Add [35S]GTPγS to each well to start the reaction.

-

Incubation : Incubate the plate at 30°C for 60 minutes with gentle shaking.[13]

-

Termination & Filtration : Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Quantification : Measure radioactivity using a scintillation counter.

-

Data Analysis :

-

Subtract non-specific binding from all other values.

-

Plot the specific binding (as a percentage of the maximal response of the full agonist) against the logarithm of the pentazocine concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 and Emax values.[13]

-

Conclusion

Pentazocine's profile as a potent kappa opioid receptor agonist is central to its therapeutic action and its limitations. Its KOR-mediated effects contribute substantially to its analgesic efficacy but are also responsible for dose-limiting psychotomimetic side effects. A thorough understanding of its binding kinetics, functional potency, and the intracellular signaling pathways it modulates is critical for the rational design of future analgesics. Specifically, developing ligands with biased signaling properties at the KOR—favoring G-protein pathways over others like β-arrestin recruitment—may offer a strategy to retain the analgesic benefits while minimizing the undesirable effects associated with traditional KOR agonists. The experimental frameworks detailed herein provide the foundation for such advanced drug discovery and development efforts.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pentazocine, a Kappa-Opioid Agonist, Is Better Than Diclofenac for Analgesia in Acute Pancreatitis: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. The effects of pentazocine, a kappa agonist, in patients with mania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Enigmatic Role of Pentazocine at the Mu-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentazocine (B1679294), a synthetically derived benzomorphan, presents a complex pharmacological profile, acting as an agonist at the kappa-opioid receptor and possessing weak antagonist or partial agonist properties at the mu-opioid receptor (MOR).[1][2][3] This duality is central to its clinical characteristics, offering analgesia with a purported ceiling effect on respiratory depression, but also precipitating withdrawal in individuals with opioid dependence.[4] This technical guide provides an in-depth exploration of the mu-opioid receptor antagonist properties of pentazocine, detailing its binding affinity, functional activity, and the experimental methodologies used for its characterization. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug development and opioid pharmacology.

I. Quantitative Analysis of Pentazocine's Interaction with the Mu-Opioid Receptor

The interaction of pentazocine with the mu-opioid receptor has been quantified through various in vitro assays. The following tables summarize key binding affinity and functional potency data from multiple studies, offering a comparative overview.

Table 1: Binding Affinity of Pentazocine for the Human Mu-Opioid Receptor

| Compound | Kᵢ (nM) | Radioligand | Cell Line/Tissue Preparation | Reference |

| (-)-Pentazocine | 3.2 | [³H]-DAMGO | CHO cells expressing human MOR | [5] |

| Pentazocine | 132 | [³H]-DAMGO | Cell membrane expressing recombinant human MOR | [6] |

| Pentazocine | >100 | Not Specified | Cell membrane expressing recombinant human MOR | [7] |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. [³H]-DAMGO ([³H]-[D-Ala², N-MePhe⁴, Gly-ol]-enkephalin): A commonly used radiolabeled agonist for the mu-opioid receptor. CHO (Chinese Hamster Ovary): A cell line commonly used in biological and medical research.

Table 2: Functional Activity of Pentazocine at the Mu-Opioid Receptor

| Assay Type | Parameter | Value | Cell Line | Agonist Used | Reference |

| cAMP Inhibition | IC₅₀ (nM) | 43 | CHO cells expressing human MOR | Forskolin (B1673556) | [5] |

| cAMP Inhibition | Iₘₐₓ (%) | Lower than Morphine | CHO cells expressing human MOR | Forskolin | [5] |

IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of a drug that is required for 50% inhibition in vitro. Iₘₐₓ (Maximum Inhibitory Effect): The maximum inhibition achievable by the drug in a given assay. cAMP (Cyclic Adenosine Monophosphate): A second messenger important in many biological processes. Inhibition of its production is a hallmark of mu-opioid receptor activation.

II. Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation and replication of pharmacological data. This section provides detailed protocols for key in vitro and in vivo assays used to characterize the mu-opioid receptor antagonist properties of pentazocine.

A. In Vitro Assays

1. Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the mu-opioid receptor.

-

Objective: To determine the Kᵢ of pentazocine for the human mu-opioid receptor.

-

Materials:

-

Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-hMOR).

-

Radioligand: [³H]-DAMGO.

-

Test Compound: Pentazocine.

-

Non-specific Binding Control: Naloxone (B1662785) at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration apparatus with glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

-

Assay Setup (in a 96-well plate, in triplicate):

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its K₋), and membrane suspension.

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

-

Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of pentazocine (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

-

Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the pentazocine concentration to generate a competition curve.

-

Determine the IC₅₀ value from the curve using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

-

2. cAMP Inhibition Assay

This functional assay measures the ability of a compound to modulate the agonist-induced inhibition of adenylyl cyclase, a key downstream effector of the mu-opioid receptor.

-

Objective: To determine the IC₅₀ and Iₘₐₓ of pentazocine in inhibiting forskolin-stimulated cAMP accumulation.

-

Materials:

-

HEK293 or CHO cells stably expressing the mu-opioid receptor.

-

Forskolin (an adenylyl cyclase activator).

-

Test Compound: Pentazocine.

-

Reference Agonist: Morphine or DAMGO.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

-

-

Procedure:

-

Cell Culture: Plate cells in a suitable multi-well plate and allow them to adhere overnight.

-

Pre-treatment: Pre-incubate cells with varying concentrations of pentazocine for a defined period (e.g., 15-30 minutes).

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production. In antagonist mode experiments, a fixed concentration of a MOR agonist would also be added.

-

Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the pentazocine concentration.

-

Determine the IC₅₀ and Iₘₐₓ values from the curve using non-linear regression analysis. The Iₘₐₓ is often expressed as a percentage of the inhibition achieved by a full agonist like DAMGO.

-

B. In Vivo Assays

1. Tail-Flick Test for Antinociception

This test assesses the analgesic properties of a compound by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus. To assess antagonist effects, the ability of the compound to block agonist-induced analgesia is measured.

-

Objective: To evaluate the antagonist effect of pentazocine on morphine-induced antinociception.

-

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

-

Apparatus: Tail-flick meter with a radiant heat source.

-

Procedure:

-

Baseline Latency: Measure the baseline tail-flick latency for each animal by focusing the radiant heat source on the tail and recording the time taken for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Drug Administration:

-

Administer pentazocine (or vehicle) at various doses.

-

After a specified pre-treatment time, administer a standard dose of morphine known to produce a significant analgesic effect.

-

-

Testing: At peak effect time for morphine (e.g., 30 minutes post-administration), measure the tail-flick latency again.

-

-

Data Analysis:

-

Calculate the Maximum Possible Effect (%MPE) for each animal: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

-

Compare the %MPE in animals treated with pentazocine and morphine to those treated with vehicle and morphine to determine the antagonistic effect.

-

2. Assessment of Precipitated Withdrawal

This in vivo model is crucial for characterizing the antagonist properties of a compound at the mu-opioid receptor in opioid-dependent subjects.[4]

-

Objective: To determine if pentazocine precipitates withdrawal symptoms in opioid-dependent animals.

-

Animals: Morphine-dependent rats or mice (dependence induced by repeated morphine injections or implantation of a morphine pellet).

-

Procedure:

-

Induction of Dependence: Make animals physically dependent on morphine over several days.

-

Drug Administration: Administer a challenge dose of pentazocine.

-

Observation: Observe the animals for a set period (e.g., 30-60 minutes) for signs of opioid withdrawal. These signs can include jumping, wet dog shakes, teeth chattering, ptosis, diarrhea, and weight loss.

-

Scoring: Quantify the withdrawal syndrome using a standardized scoring system (e.g., the Gellert-Holtzman scale).

-

-

Data Analysis: Compare the withdrawal scores of pentazocine-treated animals to those of saline-treated control animals. A significant increase in withdrawal signs indicates mu-opioid receptor antagonism.[8][9]

III. Signaling Pathways and Visualizations

The interaction of pentazocine with the mu-opioid receptor, even as a weak antagonist or partial agonist, influences the intricate downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways and the experimental workflows used to study them.

A. Mu-Opioid Receptor Signaling Cascade

Upon activation by an agonist, the mu-opioid receptor (a G-protein coupled receptor) primarily couples to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels, and the modulation of ion channels. Pentazocine, through its antagonist or partial agonist action, can interfere with this process.

Caption: Mu-Opioid Receptor (MOR) Signaling Pathway.

B. Experimental Workflow for In Vitro Antagonist Characterization

The characterization of a mu-opioid receptor antagonist like pentazocine involves a series of in vitro experiments to determine its binding affinity and functional potency. This workflow diagram outlines the key steps.

Caption: In Vitro Workflow for MOR Antagonist.

C. Logical Relationship of Pentazocine's Dual Activity

Pentazocine's clinical effects are a consequence of its mixed agonist-antagonist profile at different opioid receptors. This diagram illustrates the logical relationship between its receptor activity and its primary pharmacological outcomes.

Caption: Pentazocine's Dual Receptor Activity.

IV. Conclusion

Pentazocine's interaction with the mu-opioid receptor is characterized by weak antagonism or partial agonism, a feature that profoundly influences its clinical profile. This technical guide has provided a detailed overview of the quantitative data, experimental protocols, and signaling pathways that underpin our current understanding of this complex interaction. For researchers and drug development professionals, a thorough appreciation of these principles is essential for the rational design of novel analgesics with improved safety profiles and for a deeper comprehension of the nuances of opioid pharmacology. The methodologies and data presented herein serve as a foundational resource for further investigation into the enigmatic and clinically significant properties of pentazocine and other mixed-action opioids.

References

- 1. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Pentazocine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Pentazocine | C19H27NO | CID 441278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acute effects of pentazocine, naloxone and morphine in opioid-dependent volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. zenodo.org [zenodo.org]

- 7. researchgate.net [researchgate.net]

- 8. Operational definition of precipitated opioid withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

An In-depth Pharmacological Characterization of Pentazocine Enantiomers

A Technical Guide for Researchers and Drug Development Professionals

Pentazocine (B1679294), a benzomorphan (B1203429) derivative, is a synthetic opioid analgesic with a complex pharmacological profile.[1] It is clinically used as a racemic mixture, ((±)-pentazocine), for the management of moderate to severe pain.[2][3][4] However, the individual enantiomers, (-)-pentazocine and (+)-pentazocine, possess distinct pharmacological properties that contribute differently to the overall effect of the racemate. This technical guide provides a comprehensive overview of the pharmacological characterization of pentazocine enantiomers, focusing on their receptor binding affinities, functional activities, and associated signaling pathways.

Receptor Binding Affinities

The differential pharmacology of pentazocine enantiomers is primarily attributed to their stereoselective interactions with opioid and sigma receptors.[5] In general, (-)-pentazocine exhibits a higher affinity for opioid receptors, whereas (+)-pentazocine is a potent and selective ligand for the sigma-1 receptor.[5][6]

Table 1: Receptor Binding Affinities (Ki) of Pentazocine Enantiomers

| Enantiomer | Receptor Subtype | Ki (nM) | Reference |

| (-)-Pentazocine | μ-Opioid (MOP) | 3.2 - 17.6 | [3] |

| δ-Opioid (DOP) | 62 - 1800 | [3] | |

| κ-Opioid (KOP) | 7.6 - 31.1 | [3][7] | |

| Sigma-1 | ~40 | [5] | |

| (+)-Pentazocine | μ-Opioid (MOP) | >10,000 | [8] |

| δ-Opioid (DOP) | >10,000 | [8] | |

| κ-Opioid (KOP) | >10,000 | [8] | |

| Sigma-1 | 2.9 - 4.8 | ||

| Sigma-2 | 1698 |

Note: Ki values are compiled from various sources and experimental conditions, leading to a range of reported values.

Functional Activity

The functional consequences of receptor binding differ significantly between the two enantiomers, defining their respective pharmacological roles.

-

(-)-Pentazocine: This enantiomer is characterized as a potent kappa-opioid receptor (KOR) agonist and a partial agonist or weak antagonist at the mu-opioid receptor (MOR).[5][6][9] Its analgesic effects are primarily mediated through its agonist activity at KOR.[8] Studies have also indicated that (-)-pentazocine can suppress forskolin-stimulated cAMP accumulation in cells expressing MOP, DOP, and KOP receptors, confirming its agonist activity at these receptors.[10]

-

(+)-Pentazocine: In contrast, (+)-pentazocine has negligible activity at opioid receptors and is a potent agonist at the sigma-1 receptor.[8] Activation of the sigma-1 receptor by (+)-pentazocine has been linked to various cellular processes, including the modulation of intracellular calcium levels and neuroprotective effects.[11][12] It does not produce analgesic effects but has been shown to ameliorate memory impairment via sigma receptor activation.[8]

Table 2: Functional Potencies (IC50/EC50) of Pentazocine Enantiomers

| Enantiomer | Assay | Receptor | Potency (nM) | Reference |

| (-)-Pentazocine | cAMP Inhibition (IC50) | MOP | 43 | [3] |

| cAMP Inhibition (IC50) | DOP | 255 | [3] | |

| cAMP Inhibition (IC50) | KOP | 40 | [3] | |

| (+)-Pentazocine | Store-Operated Ca2+ Entry | Sigma-1 | ~1000 | [11] |

Signaling Pathways

The distinct receptor interactions of the pentazocine enantiomers trigger different intracellular signaling cascades.

(-)-Pentazocine and the Kappa-Opioid Receptor Pathway:

As a KOR agonist, (-)-pentazocine activates G-protein coupled receptor (GPCR) signaling. The KOR is coupled to inhibitory G-proteins (Gi/Go).[13] Upon activation, the Gi/Go protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This signaling cascade also involves the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, which collectively lead to neuronal hyperpolarization and reduced neuronal excitability, contributing to its analgesic effects.[14] Additionally, KOR activation can trigger β-arrestin-dependent signaling pathways, which have been associated with some of the adverse effects of kappa-opioid agonists, such as dysphoria.[13]

(+)-Pentazocine and the Sigma-1 Receptor Pathway:

The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum-mitochondrion interface.[15] Upon agonist binding, such as with (+)-pentazocine, the sigma-1 receptor can translocate to other cellular compartments and interact with various ion channels and signaling proteins.[15][16] One of the key functions of sigma-1 receptor activation is the modulation of intracellular calcium (Ca2+) homeostasis.[11] It has been shown to regulate store-operated calcium entry (SOCE), a process critical for replenishing endoplasmic reticulum calcium stores.[11] By modulating Ca2+ signaling, the sigma-1 receptor can influence a wide range of cellular processes, including neuronal plasticity, cell survival, and neuroprotection.[15][17]

Experimental Protocols

The characterization of pentazocine enantiomers relies on a suite of in vitro assays to determine their binding affinities and functional activities.

4.1. Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of the enantiomers for their respective receptors.[7]

4.1.1. Opioid Receptor Binding Assay

-

Objective: To determine the affinity of (-)-pentazocine for μ, δ, and κ opioid receptors.

-

Radioligand: A non-selective opioid antagonist such as [3H]-diprenorphine or selective radioligands for each receptor subtype ([3H]-DAMGO for MOP, [3H]-DPDPE for DOP, and [3H]-U-69,593 for KOP).[4][18]

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human opioid receptor subtypes (e.g., CHO or HEK293 cells) or from brain tissue (e.g., rat brain homogenate).[19][20]

-

Assay Procedure:

-

Incubate receptor membranes with a fixed concentration of the radioligand and varying concentrations of unlabeled (-)-pentazocine.

-

Total binding is determined in the absence of a competitor, and non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., naloxone).[19]

-

After incubation to equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The IC50 value (concentration of (-)-pentazocine that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.

4.1.2. Sigma-1 Receptor Binding Assay

-

Objective: To determine the affinity of (+)-pentazocine for the sigma-1 receptor.

-

Radioligand: [3H]-(+)-pentazocine is a selective radioligand for the sigma-1 receptor.[2][21][22]

-

Membrane Preparation: Membranes from guinea pig brain or liver, which have a high density of sigma-1 receptors, or from cells overexpressing the human sigma-1 receptor are commonly used.[23]

-

Assay Procedure: The protocol is similar to the opioid receptor binding assay, with [3H]-(+)-pentazocine as the radioligand and a known sigma-1 ligand (e.g., haloperidol) to determine non-specific binding.[21][23]

-

Data Analysis: The Ki value for (+)-pentazocine is determined from the IC50 value obtained from the competition curve.

4.2. Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a particular receptor.

4.2.1. cAMP Inhibition Assay

-

Objective: To assess the agonist activity of (-)-pentazocine at Gi/o-coupled opioid receptors.

-

Principle: Activation of Gi/o-coupled receptors by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

-

Cell Line: CHO or HEK293 cells stably expressing the opioid receptor of interest.

-

Assay Procedure:

-

Cells are pre-treated with various concentrations of (-)-pentazocine.

-

Adenylyl cyclase is then stimulated with forskolin.

-

The reaction is stopped, and the cells are lysed.

-

The intracellular cAMP concentration is measured using a commercially available kit (e.g., HTRF, ELISA).[24]

-

-

Data Analysis: The IC50 value (concentration of (-)-pentazocine that causes 50% inhibition of forskolin-stimulated cAMP accumulation) is determined to quantify its potency as an agonist.

4.2.2. β-Arrestin Recruitment Assay

-

Objective: To investigate the potential for (-)-pentazocine to induce β-arrestin recruitment upon opioid receptor activation.

-

Principle: This assay measures the interaction of β-arrestin with the activated GPCR, a key step in receptor desensitization and an alternative signaling pathway.

-

Assay System: Typically utilizes engineered cell lines where the receptor is tagged with a fragment of a reporter enzyme (e.g., luciferase or β-galactosidase) and β-arrestin is tagged with the complementary fragment. Agonist-induced recruitment brings the fragments together, generating a measurable signal.[25][26]

-

Assay Procedure:

-

Data Analysis: The EC50 value (concentration of (-)-pentazocine that produces 50% of the maximal response) is determined to quantify its potency in recruiting β-arrestin.

4.2.3. Intracellular Calcium Mobilization Assay

-

Objective: To measure the effect of (+)-pentazocine on intracellular calcium levels mediated by the sigma-1 receptor.

-

Principle: Activation of the sigma-1 receptor can modulate intracellular calcium homeostasis. This can be measured using fluorescent calcium indicators.

-

Cell Line: A cell line with a known expression of sigma-1 receptors (e.g., SK-N-SH neuroblastoma cells).[11]

-

Assay Procedure:

-

Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Cells are treated with (+)-pentazocine.

-

Changes in intracellular calcium concentration are monitored using a fluorescence plate reader or microscope. Thapsigargin can be used to deplete intracellular calcium stores to study store-operated calcium entry.[11][28]

-

-

Data Analysis: The change in fluorescence intensity is used to quantify the effect of (+)-pentazocine on intracellular calcium mobilization.

Conclusion

The pharmacological characterization of pentazocine enantiomers reveals a fascinating case of stereoselectivity, with (-)-pentazocine primarily acting as an opioid receptor agonist responsible for analgesia, and (+)-pentazocine acting as a sigma-1 receptor agonist with potential roles in neuroprotection and cognitive function. A thorough understanding of their distinct mechanisms of action, achieved through a combination of receptor binding and functional assays, is crucial for the rational design of new therapeutic agents with improved efficacy and safety profiles. The methodologies and data presented in this guide provide a framework for researchers and drug development professionals to further explore the pharmacology of these and other chiral compounds.

References

- 1. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assay in Summary_ki [bdb99.ucsd.edu]

- 3. researchgate.net [researchgate.net]

- 4. A new method for receptor autoradiography: [3H]opioid receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. mdpi.com [mdpi.com]

- 8. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The σ1 receptor agonist (+)-pentazocine increases store-operated Ca2+ entry in MCF7σ1 and SK-N-SH cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 14. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. The sigma-1 receptor: roles in neuronal plasticity and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms | MDPI [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. [3H]diprenorphine receptor binding in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 24. benchchem.com [benchchem.com]

- 25. benchchem.com [benchchem.com]

- 26. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

In Vivo Effects of Pentazocine on Rodent Behavior: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of pentazocine (B1679294) on rodent behavior. Pentazocine, a synthetic opioid, exhibits a complex pharmacological profile primarily through its interaction with kappa-opioid (KOR) and sigma-1 (σ1) receptors. This document summarizes key quantitative data from rodent studies, details common experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Concepts: The Dual Mechanism of Pentazocine

Pentazocine's behavioral effects in rodents are primarily mediated by its actions as a KOR agonist and a σ1 receptor agonist.[1] It also possesses weak mu-opioid receptor antagonist or partial agonist activity. This dual mechanism contributes to its complex and sometimes contradictory behavioral profile, which includes analgesia, as well as potential anxiogenic, psychotomimetic, and depressive-like effects.[2][3][4] The enantiomers of pentazocine exhibit distinct activities: (-)-pentazocine is primarily responsible for the opioid-mediated analgesic effects, while (+)-pentazocine is a selective σ1 receptor agonist.[5][6][7]

Quantitative Data Summary

The following tables summarize the quantitative effects of pentazocine across various behavioral domains in rodents.

Table 1: Analgesic Effects of Pentazocine in Rodents

| Rodent Species/Strain | Pentazocine Dose & Route | Behavioral Test | Key Findings | Reference(s) |

| CD-1 Mice | Not specified (s.c.) | Tail-flick Assay | Biphasic dose-response curve with a peak effect of only 30% analgesia. Co-administration with haloperidol (B65202) (a sigma-1 antagonist) increased the maximal response to 70%. | [5] |

| Mice | Not specified (i.c.v.) | Warm Plate Test (51°C) | Produced a biphasic antinociceptive response. The initial phase was antagonized by a mu-opioid antagonist (beta-FNA) and a delta-opioid antagonist (NTI), while the delayed phase was antagonized by a kappa-opioid antagonist (nor-BNI). | [8] |

| Sprague-Dawley Rats | 3, 10, 30, 100 µg (intrathecal) | Formalin Test | Dose-dependently decreased paw flinches in both phase I and phase II of the test. | [9] |

| Mice | 3-100 mg/kg | Not specified | Exhibits a biphasic, bell-shaped dose-response curve for analgesia. High doses can lead to a decrease in analgesic effect due to the activation of kappa-opioid receptors compromising the mu-opioid receptor-mediated antinociception. | [10] |

| MOP-KO Mice | 3, 7, 20, 26 mg/kg (s.c.) | Writhing Test | Retained significant visceral chemical antinociception, which was blocked by a KOR antagonist (nor-binaltorphimine). | [11] |

| Albino Rats | Not specified | Hot Plate Method | Showed significant analgesic activity, though less than fluoxetine (B1211875) at certain time points. | [12] |

Table 2: Anxiolytic, Anxiogenic, and Depressive-Like Effects of Pentazocine in Rodents

| Rodent Species/Strain | Pentazocine Dose & Route | Behavioral Test | Key Findings | Reference(s) |

| Rats | Not specified | Not specified | Kappa-opioid receptor activation is associated with anxiogenic and depressive-like behaviors. | [13] |

| Rodents | Not specified | General Observation | Kappa-agonists generally have pro-depressant effects. | [3] |

| Rats | Not specified | Trigeminal Neuropathic Pain Model | Blockade of kappa opioid receptors reduced anxiety-like behavior. | [9] |

Table 3: Psychotomimetic and Cognitive Effects of Pentazocine in Rodents

| Rodent Species/Strain | Pentazocine Dose & Route | Behavioral Test | Key Findings | Reference(s) |

| Rats | 0.3-3.0 mg/kg | Two-Choice Discrete-Trial Avoidance | Produced dose-dependent discriminative stimulus effects, suggesting subjective effects that can be generalized to other opioids and methamphetamine. | [14] |

| Mice | 0.35 µmol/kg (s.c.) for (+) / 3.50 µmol/kg (s.c.) for (-) | Y-maze (Spontaneous Alternation) | Both (+)- and (-)-pentazocine improved scopolamine-induced memory impairment, an effect mediated by sigma receptors, not kappa-opioid receptors. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of behavioral studies. Below are protocols for key experiments cited in the literature on pentazocine.

Hot Plate Test for Thermal Nociception

-

Objective: To assess the response to a thermal pain stimulus, primarily mediated by central analgesic mechanisms.

-

Apparatus: A commercially available hot plate apparatus consisting of a heated surface with precise temperature control.

-

Procedure:

-

Maintain the hot plate surface at a constant temperature (e.g., 51 ± 0.5°C or 55 ± 0.5°C).[8][12]

-

Gently place the rodent (mouse or rat) on the hot plate and immediately start a timer.

-

Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

-

Record the latency (in seconds) to the first clear pain response.

-

To prevent tissue damage, a cut-off time (e.g., 30 or 60 seconds) is established, after which the animal is removed from the plate regardless of its response.

-

Administer pentazocine or vehicle control at specified time points before the test.

-

Measure the response latency at different time points after drug administration (e.g., 15, 30, 60 minutes).[12]

-

-

Data Analysis: The data are typically expressed as the mean latency to response. The percentage of maximal possible effect (%MPE) can also be calculated.

Formalin Test for Inflammatory Pain

-

Objective: To assess antinociceptive effects in a model of tonic chemical pain that has two distinct phases.

-

Apparatus: A transparent observation chamber.

-

Procedure:

-

Acclimate the rodent to the observation chamber.

-

Inject a small volume (e.g., 20-50 µl) of dilute formalin solution (e.g., 1-5%) into the plantar surface of one hind paw.

-

Immediately place the animal back into the chamber and record its behavior for a set period (e.g., 60 minutes).

-

The observation period is divided into two phases:

-

Phase 1 (early phase): 0-5 minutes post-injection, representing acute nociception.

-

Phase 2 (late phase): 15-60 minutes post-injection, reflecting inflammatory pain.

-

-

Quantify the total time spent licking or biting the injected paw, or the number of paw flinches, in each phase.[9]

-

Administer pentazocine (e.g., intrathecally) or vehicle prior to the formalin injection.[9]

-

-

Data Analysis: Compare the duration of nociceptive behaviors between the drug-treated and control groups for each phase.

Elevated Plus-Maze for Anxiety-Like Behavior

-

Objective: To assess anxiety-like behavior based on the rodent's natural aversion to open, elevated spaces.

-

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Place the rodent in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

Administer pentazocine or a control substance prior to the test.

-

-

Data Analysis: Anxiolytic effects are indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries. Conversely, anxiogenic effects are indicated by a decrease in these parameters.

Forced Swim Test for Depressive-Like Behavior

-

Objective: To assess behavioral despair, a common measure for screening potential antidepressant effects.

-

Apparatus: A transparent cylindrical container filled with water.

-

Procedure:

-

Place the rodent in the cylinder of water (e.g., 23-25°C) from which it cannot escape.

-

A pre-test session of 15 minutes may be conducted 24 hours before the test session.

-

On the test day, place the animal in the water for a 5-6 minute session.

-

Record the duration of immobility, defined as the time the animal makes only the minimal movements necessary to keep its head above water.

-

Administer pentazocine or a control substance prior to the test session.

-

-

Data Analysis: A decrease in the duration of immobility is interpreted as an antidepressant-like effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways activated by pentazocine and a typical experimental workflow for studying its behavioral effects.

Signaling Pathways

Pentazocine's effects are largely driven by its interaction with KOR and σ1 receptors, which in turn modulate several downstream signaling cascades.

Caption: Pentazocine's dual signaling pathways via KOR and σ1 receptors.

Experimental Workflow

A typical workflow for investigating the behavioral effects of pentazocine in rodents involves several key stages, from animal selection to data analysis.

Caption: A typical experimental workflow for rodent behavioral studies.

Conclusion

Pentazocine exhibits a multifaceted behavioral profile in rodents, driven by its complex pharmacology at kappa-opioid and sigma-1 receptors. Its effects are dose-dependent and can be influenced by the specific isomer used and the behavioral paradigm employed. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the preclinical effects of pentazocine and related compounds, aiding in the design of future studies and the development of novel therapeutics.

References

- 1. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]

- 2. Effects of pentazocine and other opiates on shock detection in the rat: involvement of opiate and dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Pentazocine - Wikipedia [en.wikipedia.org]

- 5. (-)-Pentazocine analgesia in mice: interactions with a sigma receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of (+)-pentazocine on the antinociceptive effects of (-)-pentazocine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pentazocine-induced biphasic analgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antinociceptive Effects and Interaction Mechanisms of Intrathecal Pentazocine and Neostigmine in Two Different Pain Models in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pentazocine-induced antinociception is mediated mainly by μ-opioid receptors and compromised by κ-opioid receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discriminative stimulus properties of the mixed agonist-antagonist pentazocine in the rat using two-choice discrete-trial avoidance paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Central Nervous System Effects of Pentazocine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

Pentazocine (B1679294) hydrochloride is a synthetically derived opioid analgesic with a complex pharmacological profile that distinguishes it from traditional mu-opioid receptor agonists like morphine. It is classified as a mixed agonist-antagonist, exerting its effects through interactions with multiple receptor systems in the central nervous system (CNS), primarily the kappa-opioid receptor (KOR), mu-opioid receptor (MOR), and sigma-1 (σ₁) receptor. This document provides a detailed technical overview of pentazocine's mechanism of action, its therapeutic and adverse effects on the CNS, and the experimental methodologies used to elucidate these properties. Quantitative data on receptor binding and pharmacokinetics are presented, and key concepts are visualized through signaling pathway diagrams and experimental workflows to support advanced research and development.

Mechanism of Action in the Central Nervous System

Pentazocine's effects on the CNS are a direct result of its multifaceted interactions with several key receptor systems. The racemic mixture used clinically contains two enantiomers, (-)-pentazocine and (+)-pentazocine, which possess distinct pharmacological activities.

-

Opioid Receptor Interactions: The (-)-enantiomer is primarily responsible for the opioid effects.[1][2] Pentazocine acts as a potent agonist at the kappa-opioid receptor (KOR) and a partial agonist or weak antagonist at the mu-opioid receptor (MOR).[3][4][5] Its agonism at KOR is a primary driver of its analgesic properties but also contributes to its characteristic dysphoric and psychotomimetic side effects.[3][6] The partial agonism/antagonism at the MOR contributes to a "ceiling effect" for respiratory depression, making it theoretically safer in overdose compared to full MOR agonists.[3]

-

Sigma Receptor Interactions: The (+)-enantiomer of pentazocine exhibits a high affinity for sigma-1 (σ₁) receptors, acting as an agonist.[2][7][8] While not contributing to analgesia, this interaction is implicated in modulating neurotransmitter systems and may contribute to the psychotomimetic effects.[3][9] It has also been investigated for potential neuroprotective properties.[10]

Data Presentation: Receptor Binding and Functional Activity

The following table summarizes the quantitative receptor binding affinities (Ki) and functional potencies (EC₅₀) for (-)-pentazocine, the enantiomer primarily responsible for its opioid activity.

| Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC₅₀) |

| Kappa-Opioid Receptor (KOR) | 7.6 nM[1] | 40 nM[1] |

| Mu-Opioid Receptor (MOR) | 3.2 nM[1] | 43 nM[1] |

| Delta-Opioid Receptor (DOR) | 62 nM[1] | 255 nM[1] |

Signaling Pathways

As a Gi/o-coupled receptor ligand, pentazocine initiates intracellular signaling cascades that ultimately modulate neuronal excitability.

-

Inhibition of Adenylyl Cyclase: Agonism at KOR and partial agonism at MOR lead to the inhibition of the adenylyl cyclase enzyme, resulting in decreased intracellular concentrations of cyclic AMP (cAMP).[3]

-

Modulation of Ion Channels: The activation of these receptors also leads to:

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels: This increases K⁺ efflux, causing hyperpolarization of the neuronal membrane and decreasing neuronal excitability.

-

Inhibition of voltage-gated calcium channels (VGCCs): This reduces Ca²⁺ influx at presynaptic terminals, which in turn decreases the release of excitatory neurotransmitters such as glutamate (B1630785) and substance P.[3]

-

Caption: Pentazocine's primary signaling cascade in a CNS neuron.

Pharmacokinetics and CNS Disposition

The clinical effects of pentazocine are governed by its pharmacokinetic properties, which determine its concentration and duration of action within the CNS.

| Parameter | Value | Notes |

| Oral Bioavailability | < 20% | Due to extensive first-pass metabolism in the liver.[11][12] |

| Onset of Action | IV: 2-3 minIM/SC: 15-20 minOral: 15-30 min | Rapid onset, particularly with parenteral administration.[11] |

| Peak Analgesia | IV: ~15 minIM/SC: ~1 hourOral: 1-3 hours | Time to maximum effect varies significantly with the route.[11] |

| Elimination Half-life | ~2-4 hours | Relatively short duration of action.[12][13][14] |

| Metabolism | Hepatic | Primarily via oxidation and glucuronidation. |

Pentazocine is widely distributed in the body and readily crosses the blood-brain barrier to exert its effects on the CNS.[12]

Core Central Nervous System Effects